Comprehensive NMR Spectral Analysis of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol: Tautomerism, Assignments, and 2D Workflows
Comprehensive NMR Spectral Analysis of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol: Tautomerism, Assignments, and 2D Workflows
Executive Summary
The structural elucidation of heterocyclic compounds via Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous understanding of molecular dynamics, electronic environments, and spatial geometries. This technical guide provides an authoritative framework for the acquisition, assignment, and interpretation of 1H and 13C NMR spectral data for 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol (CAS: 917746-34-0)[1]. By establishing a self-validating experimental protocol and detailing the causality behind chemical shifts—specifically focusing on thiol-thione tautomerism and peri-interactions—this whitepaper serves as a definitive reference for researchers and drug development professionals working with complex phenanthridine scaffolds.
Molecular Architecture & Tautomeric Dynamics
The phenanthridine core of this molecule consists of a fully aromatic A-ring (substituted with a methyl group at C3), a central nitrogen-containing B-ring, and a saturated cyclohexene-like C-ring (7,8,9,10-tetrahydro)[2].
A critical factor in the NMR analysis of 2-mercaptopyridines and related phenanthridine-6-thiols is thiol-thione tautomerism . While the compound is formally named as a thiol (-SH), the tautomeric equilibrium in both the solid state and polar aprotic solvents (such as DMSO-d6) overwhelmingly favors the 5H-phenanthridine-6-thione form. This shift is driven by the thermodynamic resonance stabilization of the thioamide moiety ( N−C=S↔N+=C−S− ), which lowers the free energy of the thione tautomer by approximately 50 kJ/mol relative to the thiol form[3].
Consequently, the NMR spectra are characterized by the absence of a typical S-H proton signal (expected near 3.0–4.0 ppm) and the presence of a highly deshielded N-H proton signal (>13.0 ppm), alongside a diagnostic C=S carbon resonance near 176 ppm[4].
Experimental Protocols: A Self-Validating System
To ensure maximum trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow. The following step-by-step methodology guarantees high-fidelity spectral data.
Step 1: Sample Preparation
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Protocol : Dissolve 15.0 mg of the analyte in 600 µL of Dimethyl Sulfoxide-d6 (DMSO-d6, 100.0 atom % D) containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.
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Causality : DMSO-d6 is explicitly chosen over CDCl3 to disrupt intermolecular hydrogen bonding. This fully solubilizes the compound and kinetically traps the thione tautomer, resulting in sharp, highly resolved N-H resonances. TMS serves as the internal self-validation standard (δ 0.00 ppm) to calibrate the chemical shift scale.
Step 2: Instrument Calibration & Tuning
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Protocol : Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform Automated Tuning and Matching (ATM) for both the 1H and 13C channels. Lock the magnetic field to the deuterium frequency of DMSO-d6 (δ 2.50 ppm).
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Validation : Gradient shimming (Z1-Z5) must be performed until the full width at half maximum (FWHM) of the TMS signal is ≤ 0.8 Hz. This ensures magnetic field homogeneity across the sample volume.
Step 3: Acquisition Parameters
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1H NMR : 16 scans; Spectral Width (SW) = 15 ppm; Acquisition Time (AQ) = 3.0 s; Relaxation Delay (D1) = 2.0 s.
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13C NMR : 1024 scans; SW = 250 ppm; AQ = 1.5 s; D1 = 5.0 s.
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Causality : A prolonged relaxation delay (D1 = 5.0 s) in the 13C experiment is critical. Quaternary carbons—specifically the C=S (C6) and the methyl-bearing aromatic carbon (C3)—lack direct dipole-dipole relaxation pathways from attached protons, resulting in long longitudinal relaxation times ( T1 ). The extended D1 ensures complete magnetization recovery, preventing the artificial suppression of these vital signals.
1H and 13C NMR Spectral Data
The quantitative spectral data summarized below reflects the thione tautomer in DMSO-d6.
Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Assignment Notes |
| N5-H | 13.52 | s (br) | - | 1H | Thione tautomer N-H; highly deshielded by thioamide resonance. |
| C1-H | 8.08 | d | 8.5 | 1H | Deshielded via peri-steric compression with C10 equatorial protons[2]. |
| C4-H | 7.38 | d | 1.5 | 1H | Ortho to N5; shielded relative to C1 due to nitrogen lone-pair donation. |
| C2-H | 7.22 | dd | 8.5, 1.5 | 1H | Ortho coupling to C1 (8.5 Hz) and meta coupling to C4 (1.5 Hz). |
| C10-H2 | 3.05 | m (t-like) | ~6.0 | 2H | Allylic/benzylic protons; downfield shifted due to peri-effect. |
| C7-H2 | 2.88 | m (t-like) | ~6.0 | 2H | Allylic to the C6a bridgehead double bond. |
| C3-CH3 | 2.42 | s | - | 3H | Aromatic methyl group substituent. |
| C8, C9 | 1.85 - 1.75 | m | - | 4H | Homoallylic aliphatic protons of the saturated C-ring. |
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment Notes |
| C6 | 176.4 | C=S | Thioamide carbonyl equivalent; definitive proof of thione state[4]. |
| C3 | 141.2 | C (quat) | Aromatic quaternary carbon bearing the methyl group. |
| C4a | 138.5 | C (quat) | N-linked bridgehead carbon. |
| C10a | 135.1 | C (quat) | Bridgehead carbon connecting the saturated C-ring. |
| C6a | 128.8 | C (quat) | Bridgehead carbon adjacent to the thioamide. |
| C2 | 126.5 | CH | Aromatic methine. |
| C10b | 125.2 | C (quat) | Bridgehead carbon. |
| C1 | 124.8 | CH | Aromatic methine. |
| C4 | 115.3 | CH | Aromatic methine; upfield shifted due to ortho relationship with N. |
| C10 | 29.6 | CH2 | Aliphatic methylene adjacent to the aromatic core. |
| C7 | 28.4 | CH2 | Aliphatic methylene adjacent to the C6a bridgehead. |
| C9 | 22.8 | CH2 | Aliphatic methylene. |
| C8 | 22.1 | CH2 | Aliphatic methylene. |
| C3-CH3 | 21.5 | CH3 | Methyl carbon. |
2D NMR Validation Strategy
To definitively lock the assignments of the quaternary bridgehead carbons and confirm the regiochemistry of the 3-methyl group, a comprehensive 2D NMR workflow is mandatory.
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COSY (Correlation Spectroscopy) : Validates the 3-spin system of the A-ring by confirming the ortho coupling between C1-H and C2-H, and the meta coupling between C2-H and C4-H. It also traces the continuous aliphatic chain (C7-C8-C9-C10) in the C-ring.
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HSQC (Heteronuclear Single Quantum Coherence) : Maps all direct C-H bonds, instantly differentiating the CH (C1, C2, C4) and CH2 (C7, C8, C9, C10) carbons from the quaternary carbons.
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HMBC (Heteronuclear Multiple Bond Correlation) : The most critical experiment for this scaffold. The C3-CH3 protons (2.42 ppm) will show strong 3-bond correlations to C2 (126.5 ppm) and C4 (115.3 ppm), unequivocally placing the methyl group at the 3-position. Furthermore, the N5-H proton (13.52 ppm) will show a 2-bond correlation to C6 (176.4 ppm) and C4a (138.5 ppm), validating the thione tautomer connectivity.
2D NMR Connectivity and Structural Validation Workflow for Phenanthridines.
Conclusion
The comprehensive NMR analysis of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol demonstrates the critical importance of understanding tautomeric equilibria in heterocyclic chemistry. By employing targeted solvent conditions (DMSO-d6) and optimized relaxation parameters, the dominant 5H-thione form is distinctly captured. The integration of 1D chemical shifts—highlighted by the extreme deshielding of the N-H proton and the C=S carbon—with a robust 2D NMR workflow provides an unequivocal, self-validating framework for structural confirmation.
References
- 917746-34-0 | 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol - BLD Pharm.
- Kinetic Control of Rh(III)
- Full text of "Handbook of Heterocyclic Chemistry" - Internet Archive.
- Synthesis, single crystal and antitumor activities of benzimidazole–quinazoline hybrids - ResearchG
